Propanamide, N-(4-iodophenyl)-2,2-dimethyl-
Description
Contextualization within the Amide Class of Organic Compounds
Amides are a fundamental class of organic compounds defined by a carbonyl group (C=O) bonded to a nitrogen atom. They are formally derived from carboxylic acids where the hydroxyl (-OH) group is replaced by an amino group (-NH2, -NHR, or -NR2). N-(4-Iodophenyl)-2,2-dimethylpropanamide is classified as a secondary amide because the nitrogen atom is bonded to one hydrogen atom and two carbon-containing groups: the acyl group from 2,2-dimethylpropanoic acid (pivalic acid) and the 4-iodophenyl group.
The amide bond is exceptionally stable due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group. This stability is a cornerstone of biochemistry, as it forms the peptide bonds that link amino acids into proteins. In synthetic chemistry, the robustness of the amide bond makes it a reliable functional group for constructing complex molecules. Amides are pervasive in nature, technology, and medicine, found in materials like nylon and in a vast number of pharmaceutical drugs.
Significance of the 4-Iodophenyl Moiety in Chemical Synthesis
The 4-iodophenyl group is an aryl halide, a benzene (B151609) ring substituted with an iodine atom at the para position. The presence of iodine is of great significance in synthetic organic chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a highly reactive site for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions.
Aryl iodides are excellent substrates for palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing chemists to connect different molecular fragments. Therefore, the 4-iodophenyl moiety in N-(4-Iodophenyl)-2,2-dimethylpropanamide serves as a versatile "handle" that enables its incorporation into larger, more elaborate molecules. This reactivity is a key reason for its utility as a synthetic intermediate.
Role of the 2,2-Dimethylpropanamide Scaffold in Molecular Design
The 2,2-dimethylpropanamide portion of the molecule, often referred to as a pivalamide (B147659) or pivaloyl group, consists of a carbonyl group attached to a tert-butyl group. The tert-butyl group is sterically bulky, meaning it occupies a significant amount of space. This steric hindrance plays a crucial role in molecular design by influencing the conformation (three-dimensional shape) of the molecule and affecting its reactivity.
In the context of drug design and medicinal chemistry, incorporating bulky groups is a common strategy to enhance the selectivity of a drug for its target, improve its metabolic stability, or control its orientation within a binding pocket. nih.gov A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. mdpi.com The pivalamide group, as part of a larger scaffold, can impart specific physical and chemical properties, such as influencing solubility or providing a stable, sterically defined framework. For instance, the N-pivaloyl group can serve as an activating group for transamidation reactions under certain conditions. researchgate.net
Overview of Research Directions and Scope of Investigation
Research involving N-(4-Iodophenyl)-2,2-dimethylpropanamide is primarily focused on its application as a versatile intermediate in organic synthesis. Its bifunctional nature—possessing both a reactive aryl iodide and a sterically influential amide group—makes it a valuable building block for creating a diverse range of target molecules.
The primary scope of investigation for this compound lies in its use in:
Medicinal Chemistry: As a precursor for the synthesis of biologically active compounds. The combination of the pivalamide scaffold and the reactive iodophenyl group allows for the systematic modification and elaboration of the molecular structure in the search for new therapeutic agents. nih.gov
Materials Science: The 4-iodophenyl group allows for the incorporation of this molecule into polymers or other materials through cross-coupling reactions, potentially imparting unique properties derived from the amide and tert-butyl components.
Development of Synthetic Methodology: The compound can be used as a model substrate to explore new catalytic systems and reaction conditions, particularly for C-N and C-C bond-forming reactions involving aryl iodides. nih.gov
In essence, N-(4-Iodophenyl)-2,2-dimethylpropanamide is not typically investigated for its own direct applications but rather as a strategic component in the multi-step synthesis of more complex and functionally rich molecules. Its value is in the potential it unlocks for chemists to build novel molecular architectures.
Compound Names Table
Structure
3D Structure
Properties
IUPAC Name |
N-(4-iodophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFTZRCMTOLUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403921 | |
| Record name | Propanamide, N-(4-iodophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70298-87-2 | |
| Record name | Propanamide, N-(4-iodophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Iodophenyl 2,2 Dimethylpropanamide and Its Derivatives
Classical and Contemporary Approaches to Amide Bond Formation
The formation of the amide linkage between the pivaloyl group and the 4-iodoaniline (B139537) moiety is the key transformation. This is typically accomplished via acylation reactions or through the use of modern coupling agents.
A primary and well-established method for synthesizing N-(4-iodophenyl)-2,2-dimethylpropanamide is the acylation of 4-iodoaniline with pivaloyl chloride. This reaction is a form of nucleophilic acyl substitution. In this process, the amino group of 4-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, preventing the protonation of the starting amine and driving the reaction to completion. The choice of solvent is often an aprotic solvent like dichloromethane (B109758) or diethyl ether.
General Reaction Scheme:
4-Iodoaniline + Pivaloyl Chloride → N-(4-Iodophenyl)-2,2-dimethylpropanamide + HCl
Below is a table summarizing typical conditions for this acylation reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Notable Outcomes |
| 4-Iodoaniline | Pivaloyl Chloride | Triethylamine | Dichloromethane | 0 °C to Room Temp. | High yield, straightforward purification. orgsyn.orgpatsnap.com |
| 4-Iodoaniline | Pivaloyl Chloride | Pyridine | Tetrahydrofuran | Room Temp. | Effective for driving reaction, pyridine can also act as a catalyst. |
This table is interactive. Click on the headers to sort.
Contemporary organic synthesis often employs coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare a more reactive acyl chloride. For the synthesis of N-(4-iodophenyl)-2,2-dimethylpropanamide, this involves the reaction of pivalic acid with 4-iodoaniline.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling agent for this purpose. rsc.orgpeptide.com The process begins with the activation of the carboxylic acid (pivalic acid) by HBTU in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA). This activation step forms a highly reactive O-acylisourea intermediate. Subsequent nucleophilic attack by the amine (4-iodoaniline) on this activated species leads to the formation of the desired amide bond. researchgate.net This method is known for its mild reaction conditions, high yields, and suppression of side reactions like racemization in chiral substrates. rsc.org
Mechanism Outline for HBTU Coupling:
Pivalic acid is activated by HBTU to form a reactive ester intermediate.
4-Iodoaniline's amino group attacks the activated carbonyl group.
The amide bond is formed, releasing byproducts.
| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Key Advantage |
| 4-Iodoaniline | Pivalic Acid | HBTU | DIEA | DMF | Mild conditions, high efficiency, suitable for less nucleophilic anilines. rsc.orgresearchgate.net |
| 4-Iodoaniline | Pivalic Acid | DCC | N/A | Dichloromethane | Cost-effective, though byproduct removal can be challenging. researchgate.net |
This table is interactive. Click on the headers to sort.
Strategies for Regioselective Introduction of the 4-Iodophenyl Substituent
The precise placement of the iodine atom on the phenyl ring is critical for the compound's identity. Synthetic strategies overwhelmingly favor methods that ensure this regioselectivity from the outset.
The most direct and reliable strategy for ensuring the iodine is at the para-position is to begin with a precursor that already contains this feature. The use of 4-iodoaniline as the starting amine component in the amide bond formation step guarantees the desired regiochemical outcome. This approach circumvents the challenges and potential mixture of isomers that could arise from attempting to iodinate the parent N-phenyl-2,2-dimethylpropanamide molecule.
Methods for the regioselective iodination of arenes do exist, such as iron(III)-catalyzed activation of N-iodosuccinimide (NIS), but applying these to a pre-formed amide could lead to a mixture of ortho and para isomers. acs.org Therefore, starting with 4-iodoaniline is the preferred and dominant synthetic route.
Advanced Synthetic Techniques and Reaction Condition Optimization
In line with the principles of green chemistry, modern synthetic efforts focus on reducing waste and energy consumption. Mechanochemistry represents a significant advancement in this area.
Mechanochemistry induces chemical reactions through mechanical force, such as grinding or ball milling, often in the absence of a solvent. nih.gov This technique is gaining traction for amide bond formation due to its efficiency and environmental benefits.
In the context of synthesizing N-(4-iodophenyl)-2,2-dimethylpropanamide, a mechanochemical approach could involve milling solid 4-iodoaniline with either pivaloyl chloride and a solid base, or with pivalic acid and a solid coupling agent. acs.org The high-energy collisions inside the ball mill facilitate intimate contact between reactants, providing the activation energy needed for the reaction. nih.gov This solvent-free method reduces volatile organic compound (VOC) emissions and can lead to shorter reaction times and simplified product purification. digitellinc.com Research has demonstrated the successful synthesis of various N-aryl amides using mechanochemical C-N cross-coupling with aryl iodides. nih.govresearchgate.net
| Technique | Principle | Reactants (Hypothetical) | Advantages |
| Ball Milling | Mechanical energy transfer initiates reaction | 4-Iodoaniline, Pivalic Acid, Coupling Agent (e.g., EDC) | Solvent-free, reduced waste, potentially faster, high atom economy. nih.govacs.org |
| Twin-Screw Extrusion | Continuous mixing and heating of solids | 4-Iodoaniline, Pivaloyl Chloride, Solid Base | Scalable, continuous process, solvent-free. digitellinc.com |
This table is interactive. Click on the headers to sort.
Stereoselective and Chiral Synthesis Considerations
While the parent compound, N-(4-iodophenyl)-2,2-dimethylpropanamide, is achiral, the introduction of stereocenters, particularly on the propanamide backbone, necessitates the use of stereoselective synthetic methods. The principles of asymmetric synthesis are critical for producing enantiomerically pure derivatives, which is often essential in fields like medicinal chemistry where stereoisomers can exhibit vastly different biological activities.
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For instance, a chiral amino acid could be used to construct a modified propanamide backbone. Although direct examples for N-(4-iodophenyl)-2,2-dimethylpropanamide are not prevalent, the synthesis of the quinolizidine (B1214090) alkaloid (-)-lasubine II from a polyfunctionalized chiral building block derived from amino acids illustrates a viable strategy. nih.gov This methodology ensures that the desired stereochemistry is incorporated from the outset.
Chiral Auxiliaries: Another established method involves the temporary attachment of a chiral auxiliary to an achiral substrate to direct a stereoselective transformation. The synthesis of novel pyrazole (B372694) derivatives, for example, employs tert-butanesulfinamide as a chiral auxiliary to achieve stereoselective addition to an imine, thereby creating a new chiral center. nih.gov A similar strategy could be envisioned where a modified propanamide precursor is coupled to a chiral auxiliary to guide stereoselective alkylation or other transformations before the auxiliary is cleaved.
Enzyme-Catalyzed Resolutions: Lipases and other enzymes are widely used for the kinetic resolution of racemic mixtures. mdpi.com These biocatalysts can selectively acylate or hydrolyze one enantiomer over the other, providing access to both enantiopure forms of a chiral compound. For example, a racemic precursor to a chiral analogue of N-(4-iodophenyl)-2,2-dimethylpropanamide could be resolved using a lipase-mediated hydrolysis of an ester group on the backbone. mdpi.com
Furthermore, advancements in racemization-free coupling reagents are crucial when constructing chiral amides, particularly in peptide synthesis, to prevent the loss of stereochemical integrity at the α-carbon. rsc.org These reagents can be applied to the synthesis of chiral derivatives of the target compound to ensure high enantiomeric purity.
Synthesis of Structural Analogues and Chemically Modified Derivatives
The synthesis of structural analogues of N-(4-iodophenyl)-2,2-dimethylpropanamide allows for the systematic exploration of structure-activity relationships (SAR). Modifications can be targeted at the phenyl ring, the propanamide backbone, or by incorporating entirely new chemical moieties like heterocyclic systems.
Modifications of the Phenyl Ring (e.g., Halogenation, Alkylation)
The N-aryl portion of the molecule is a prime target for modification to modulate properties such as lipophilicity, electronic character, and metabolic stability.
Halogenation: The iodo-substituent on the phenyl ring can be replaced with other halogens. For instance, the analogue N-(4-chlorophenyl)pivalamide is commercially available and serves as a reference for synthetic approaches. bldpharm.com Catalytic atroposelective electrophilic halogenation, a method used on N-aryl quinoids, demonstrates a sophisticated way to introduce halogens (Br, Cl, I) onto an aromatic ring with stereochemical control, a principle that could be adapted for creating complex, axially chiral analogues. nih.gov
Alkylation and Arylation: The phenyl ring can be further functionalized with alkyl or other aryl groups. The Suzuki cross-coupling reaction is a powerful tool for this purpose. A notable example is the arylation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids in the presence of a palladium catalyst, affording a library of derivatives in good yields. mdpi.com This method is directly applicable to N-(4-iodophenyl)-2,2-dimethylpropanamide, where the iodine atom can readily participate in such cross-coupling reactions to introduce a wide variety of substituents.
| Modification Type | Reagents and Conditions | Potential Product |
| Arylation | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90 °C | N-(4'-substituted-[1,1'-biphenyl]-4-yl)-2,2-dimethylpropanamide |
| Alkylation | Alkyl Grignard, Ni catalyst | N-(4-alkylphenyl)-2,2-dimethylpropanamide |
| Halogen Exchange | CuCl, high temperature | N-(4-chlorophenyl)-2,2-dimethylpropanamide |
Alterations of the Propanamide Backbone
The synthesis of N-substituted peptide amides on solid-phase resins provides a methodology for creating more complex backbone structures, which could be adapted for specialized applications. google.com
Incorporation of Heterocyclic Systems
Replacing or appending the existing rings with heterocyclic systems is a common strategy in drug discovery to introduce new interaction points, improve solubility, and modulate ADME properties.
Heterocycles on the N-Aryl Side: The 4-iodophenyl group can be replaced with a heteroaromatic ring. This is typically achieved by starting with the corresponding heteroaromatic amine. For example, aminothiazole derivatives can be used in amide coupling reactions to generate N-heteroaryl amides. mdpi.com
Heterocycles on the Acyl Side: The pivaloyl group can be replaced by a heterocyclic acyl group. Syntheses of N-aryl amides with pyrazine-2-carboxamide or furan-2-carboxamide moieties are well-documented. mdpi.com
Appending Heterocyclic Groups: The existing scaffold can be modified to include heterocyclic substituents. For example, the iodine atom on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions to attach nitrogen-containing heterocycles like 1,2,4-triazole. This has been demonstrated in the synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives. mdpi.com Sydnone imines, another class of heterocycles, can be functionalized through halogenation and lithiation, offering routes to novel derivatives. nih.gov
| Analogue Type | Synthetic Strategy | Example Starting Materials |
| N-Heteroaryl Analogue | Amide coupling | 4-Iodopyridin-2-amine + Pivaloyl chloride |
| Heterocyclic Acyl Analogue | Amide coupling | 4-Iodoaniline + Pyrazine-2-carboxylic acid |
| Appended Heterocycle | Suzuki or Buchwald-Hartwig Coupling | N-(4-iodophenyl)pivalamide + 1H-1,2,4-Triazole |
Analytical Techniques for Reaction Monitoring and Yield Determination
The successful synthesis of N-(4-iodophenyl)-2,2-dimethylpropanamide and its derivatives relies on robust analytical methods to monitor reaction progress, characterize the final products, and accurately determine yields.
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials (e.g., 4-iodoaniline) and the formation of the amide product. orgsyn.orgnih.gov By comparing the retention factor (Rf) of the reaction mixture to that of the starting materials and the purified product, the progress of the reaction can be qualitatively assessed.
Structural Characterization and Purity Assessment: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. researchgate.net The ¹H NMR spectrum would show characteristic signals for the tert-butyl group (a singlet integrating to 9 hydrogens), the aromatic protons on the iodophenyl ring (two doublets), and the amide N-H proton. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, notably the strong carbonyl (C=O) stretch of the amide group (typically around 1650 cm⁻¹) and the N-H stretch. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. mdpi.commdpi.com
Yield Determination: The final yield is calculated after purification, which is often achieved by recrystallization or column chromatography. The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC), which separates the compound from any remaining impurities. The percentage yield is then determined by comparing the actual mass of the purified product to the theoretical maximum mass that could be obtained based on the limiting reagent. orgsyn.org
| Technique | Application | Key Information Obtained |
| TLC | Reaction Monitoring | Qualitative assessment of reaction completion |
| ¹H & ¹³C NMR | Structural Elucidation | Chemical environment of protons and carbons, confirmation of connectivity |
| FT-IR | Functional Group Identification | Presence of amide C=O and N-H bonds |
| HRMS | Molecular Formula Confirmation | Exact molecular weight |
| HPLC | Purity Assessment & Quantification | Purity of the final compound, quantitative analysis for yield |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For Propanamide, N-(4-iodophenyl)-2,2-dimethyl-, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.
Proton NMR (¹H-NMR) for Structural Confirmation and Chemical Shifts
Proton NMR (¹H-NMR) spectroscopy is the most common NMR technique used to determine the structure of organic compounds. It provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of each proton. The expected ¹H-NMR spectrum of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- would exhibit distinct signals corresponding to the different proton environments in the molecule.
The aromatic protons on the 4-iodophenyl ring are expected to appear as two distinct doublets due to ortho-coupling. The protons ortho to the amide group (H-2' and H-6') would be deshielded compared to the protons ortho to the iodine atom (H-3' and H-5') due to the electron-withdrawing nature of the amide functionality. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The nine equivalent protons of the three methyl groups in the 2,2-dimethylpropanoyl moiety would give rise to a sharp singlet, significantly upfield.
Table 1: Predicted ¹H-NMR Chemical Shifts for Propanamide, N-(4-iodophenyl)-2,2-dimethyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide (N-H) | 7.5 - 8.5 | Broad Singlet | - |
| Aromatic (H-2', H-6') | ~7.6 | Doublet | ~8.8 |
| Aromatic (H-3', H-5') | ~7.5 | Doublet | ~8.8 |
| Methyl (C(CH₃)₃) | ~1.3 | Singlet | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in Propanamide, N-(4-iodophenyl)-2,2-dimethyl- will produce a distinct signal in the ¹³C-NMR spectrum.
The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the iodine (C-4') being significantly shielded and the carbon attached to the nitrogen (C-1') being deshielded. The quaternary carbon and the methyl carbons of the 2,2-dimethylpropanoyl group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C-NMR Chemical Shifts for Propanamide, N-(4-iodophenyl)-2,2-dimethyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~176 |
| Aromatic (C-1') | ~138 |
| Aromatic (C-3', C-5') | ~137 |
| Aromatic (C-2', C-6') | ~122 |
| Aromatic (C-4') | ~88 |
| Quaternary (C(CH₃)₃) | ~40 |
| Methyl (C(CH₃)₃) | ~27 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For Propanamide, N-(4-iodophenyl)-2,2-dimethyl-, this would primarily confirm the ortho-coupling between the aromatic protons (H-2'/H-6' with H-3'/H-5').
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals (e.g., H-2'/H-6' to C-2'/C-6', H-3'/H-5' to C-3'/C-5', and the methyl protons to the methyl carbons).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and confirming the connectivity of different fragments. Key HMBC correlations for Propanamide, N-(4-iodophenyl)-2,2-dimethyl- would include:
Correlations from the amide proton (N-H) to the carbonyl carbon (C=O) and the aromatic carbon C-1'.
Correlations from the methyl protons to the quaternary carbon and the carbonyl carbon.
Correlations from the aromatic protons to neighboring aromatic carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups.
The FT-IR spectrum of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, and the aromatic C-H and C=C bonds. The N-H stretching vibration of a secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption typically found between 1630 and 1680 cm⁻¹. spcmc.ac.inspectroscopyonline.com The N-H bending vibration (Amide II band) is also a characteristic feature, usually appearing around 1510-1570 cm⁻¹. researchgate.net
Table 3: Predicted FT-IR Absorption Bands for Propanamide, N-(4-iodophenyl)-2,2-dimethyl-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Note: Predicted values are based on typical frequency ranges for the respective functional groups.
Raman Spectroscopy (FT-Raman) for Complementary Vibrational Analysis
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is often complementary to FT-IR spectroscopy. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
In the Raman spectrum of Propanamide, N-(4-iodophenyl)-2,2-dimethyl-, the aromatic ring vibrations are expected to be particularly strong. The symmetric stretching of the C-I bond would also be Raman active. The C=O stretch of the amide is also observable in the Raman spectrum.
Table 4: Predicted Raman Shifts for Propanamide, N-(4-iodophenyl)-2,2-dimethyl-
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Medium |
| Aromatic Ring Breathing | ~1000 and ~1600 | Strong |
| C-I Stretch | 500 - 600 | Medium |
Note: Predicted values are based on typical Raman shifts for similar structural features.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Various ionization methods and analyzers can be employed to study Propanamide, N-(4-iodophenyl)-2,2-dimethyl-.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (~70 eV), leading to the formation of a molecular ion (M+) and extensive fragmentation. nih.gov This fragmentation is highly reproducible and provides a characteristic "fingerprint" for the compound, which is invaluable for structural elucidation. nih.gov
For Propanamide, N-(4-iodophenyl)-2,2-dimethyl- (Molecular Weight: 303.14 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak at m/z 303. However, due to the high energy of EI, this peak may be weak or absent. nih.gov The fragmentation pattern is predictable based on the molecule's structure. Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of the stable pivaloyl cation.
Amide bond cleavage: Scission of the C-N bond, generating fragments corresponding to the iodophenylamine and pivaloyl moieties.
Loss of neutral molecules: Elimination of small, stable neutral molecules like carbon monoxide (CO).
Table 1: Predicted Key Fragments in the EI-MS Spectrum of Propanamide, N-(4-iodophenyl)-2,2-dimethyl-
| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |
|---|---|---|
| Pivaloyl cation | (CH₃)₃C-C≡O⁺ | 85 |
| 4-iodoaniline (B139537) radical cation | IC₆H₄NH₂⁺• | 219 |
| [M - C₄H₉]⁺ | [M - tert-butyl]⁺ | 246 |
These predicted fragmentation patterns, confirmed through exact mass measurements and tandem mass spectrometry (MS/MS) experiments, help to definitively identify the compound's structure. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile compounds. chromatographyonline.com It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. semanticscholar.orgqub.ac.uk ESI-MS is often preferred when molecular weight information is the primary goal, as the molecular ion may not be readily observed in EI-MS. nih.gov
When analyzing Propanamide, N-(4-iodophenyl)-2,2-dimethyl-, ESI-MS in positive ion mode would be expected to produce a prominent ion at m/z 304, corresponding to the protonated molecule [C₁₁H₁₄INO + H]⁺. The gentle nature of ESI ensures that this pseudomolecular ion is observed with high intensity. chemrxiv.org Depending on the solvent system and analyte concentration, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be detected. ekb.eg While fragmentation is generally limited, some in-source fragmentation can be induced by adjusting instrument parameters, which can provide additional structural information. chemrxiv.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds, making it suitable for assessing the purity of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- and analyzing it within simple mixtures.
In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column based on the components' boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which is typically operated in EI mode. The resulting data provides both the retention time (from GC) and the mass spectrum (from MS) for each component. A single, sharp peak in the chromatogram would indicate a high degree of purity for a sample of Propanamide, N-(4-iodophenyl)-2,2-dimethyl-. The mass spectrum of this peak should match the known fragmentation pattern of the compound, confirming its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Samples
For analyzing Propanamide, N-(4-iodophenyl)-2,2-dimethyl- in complex matrices such as biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. qub.ac.uk LC is suitable for a wide range of compounds, including those that are not volatile enough for GC. researchgate.net The coupling with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. researchgate.net
The process involves:
LC Separation: The sample is first separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
Ionization: The eluent from the LC column is directed into an ESI source to generate ions of the analyte, typically the protonated molecule [M+H]⁺.
Tandem MS Analysis: In the mass spectrometer, a specific precursor ion (e.g., m/z 304 for Propanamide, N-(4-iodophenyl)-2,2-dimethyl-) is selected and fragmented via collision-induced dissociation (CID). The resulting product ions are then detected. Monitoring specific precursor-to-product ion transitions makes the analysis highly selective and allows for quantification even at very low levels. biotage.com This technique is instrumental for targeted analysis in complex mixtures. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions). The technique is used to identify chromophores, which are the parts of a molecule that absorb light.
The UV-Vis spectrum of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- is expected to be dominated by the electronic transitions within the iodophenyl group. Aromatic systems typically exhibit characteristic absorptions due to π → π* transitions. science-softcon.descience-softcon.de The presence of the iodine atom and the amide group as substituents on the benzene (B151609) ring will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. A detailed analysis, often supported by computational studies, can provide insights into the electronic structure of the molecule. researchgate.net
Table 2: Expected Electronic Transitions for Propanamide, N-(4-iodophenyl)-2,2-dimethyl-
| Transition Type | Associated Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Substituted Benzene Ring | 200-300 nm |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. elementar.com This data is crucial for validating the empirical formula of a newly synthesized compound, which can then be compared to the molecular formula determined by mass spectrometry.
For Propanamide, N-(4-iodophenyl)-2,2-dimethyl-, with the molecular formula C₁₁H₁₄INO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. An experimental analysis of a pure sample should yield percentage values that are in close agreement (typically within ±0.4%) with the theoretical values, thereby confirming the compound's empirical and molecular formula.
Table 3: Theoretical Elemental Composition of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- (C₁₁H₁₄INO)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 43.58% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 4.66% |
| Iodine | I | 126.90 | 1 | 126.90 | 41.86% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.62% |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.28% |
| Total | | | | 303.139 | 100.00% |
Crystallographic Analysis and Solid State Structural Investigations
Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformation. Although a specific crystallographic information file (CIF) for Propanamide, N-(4-iodophenyl)-2,2-dimethyl- is not readily accessible in open crystallographic databases, data from analogous compounds, such as N-(4-fluorophenyl)-2,2-dimethylpropanamide, offer valuable insights into the expected structural features.
The molecular geometry of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- is anticipated to feature a planar 4-iodophenyl ring connected to a propanamide group. The 2,2-dimethylpropyl moiety, also known as a pivaloyl group, will exhibit tetrahedral geometry around the quaternary carbon atom.
Expected Bond Parameters:
| Bond | Expected Length (Å) | Notes |
| C-I | ~2.10 | The carbon-iodine bond length is a key parameter. |
| C-N (amide) | ~1.35 | The amide C-N bond possesses partial double bond character. |
| C=O (amide) | ~1.23 | The carbonyl bond is a prominent feature of the amide group. |
| N-H | ~0.86 | The N-H bond length is typically constrained in crystallographic refinements. |
| C-C (aromatic) | ~1.39 | Aromatic C-C bonds have lengths intermediate between single and double bonds. |
| C-C (pivaloyl) | ~1.53 | Standard single bond lengths are expected for the sp³-hybridized carbons of the pivaloyl group. |
| C-H (aromatic & aliphatic) | ~0.93 - 0.98 | C-H bond lengths are also typically standardized in refinements. |
Data is based on typical bond lengths for similar organic compounds.
The presence of the iodophenyl ring introduces the possibility of π-stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions are a significant contributor to the cohesive energy of the crystal. Additionally, halogen bonding, a non-covalent interaction involving the electrophilic region of the iodine atom, could potentially influence the supramolecular assembly, although this is often more prominent with more polarizable halogen bond donors.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing insights into the molecular properties and reactivity of chemical compounds. These theoretical studies, when performed, would offer a detailed understanding of Propanamide, N-(4-iodophenyl)-2,2-dimethyl-.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Propanamide, N-(4-iodophenyl)-2,2-dimethyl-, a DFT study would typically begin with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. Following geometry optimization, various electronic properties like HOMO-LUMO energy gap, ionization potential, and electron affinity would be calculated to understand its kinetic stability and chemical reactivity.
Basis Set Selection and Computational Methodology Considerations
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A typical approach for a molecule like Propanamide, N-(4-iodophenyl)-2,2-dimethyl-, which contains a heavy atom (iodine), would involve a basis set such as LANL2DZ for the iodine atom to account for relativistic effects, and a Pople-style basis set like 6-311++G(d,p) for the lighter atoms (C, H, N, O). The choice of the functional, for instance, B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is crucial as it approximates the exchange-correlation energy.
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Subsequent to geometry optimization, vibrational frequency calculations are performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. A Potential Energy Distribution (PED) analysis would then be used to provide a detailed assignment of the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups within the molecule.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. For Propanamide, N-(4-iodophenyl)-2,2-dimethyl-, NBO analysis would provide insights into the stability of the molecule arising from interactions between filled and vacant orbitals. For example, it could quantify the delocalization of the lone pair of electrons on the nitrogen atom of the amide group into the adjacent carbonyl and phenyl groups.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the reactive sites for electrophilic and nucleophilic attacks. In the MEP map of Propanamide, N-(4-iodophenyl)-2,2-dimethyl-, regions of negative potential (typically colored in shades of red) would indicate areas susceptible to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (colored in shades of blue) would indicate sites prone to nucleophilic attack.
Lack of Specific Research Data on the Computational Analysis of Propanamide, N-(4-iodophenyl)-2,2-dimethyl-
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Chemical Reactivity and Transformation Studies
Reactions at the Amide Functional Group
The amide bond in Propanamide, N-(4-iodophenyl)-2,2-dimethyl- is a robust functional group, yet it can undergo specific transformations under appropriate conditions. Its reactivity is influenced by the electronic properties of the N-aryl substituent and the steric hindrance imparted by the 2,2-dimethylpropanoyl group.
Hydrolysis Pathways and Stability Studies
Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can proceed under both acidic and basic conditions. Generally, amides are relatively stable and require forcing conditions such as strong acids or bases and elevated temperatures to undergo hydrolysis. researchgate.netmasterorganicchemistry.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-iodoaniline (B139537) yield pivalic acid and the 4-iodoanilinium ion. The reaction is generally irreversible as the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.comyoutube.com
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This process forms a tetrahedral intermediate which then collapses, expelling the 4-iodoanilide anion, a poor leaving group. The reaction is often driven to completion by the deprotonation of the initially formed carboxylic acid by the strongly basic leaving group. chemistrysteps.com The rate of alkaline hydrolysis of N-aryl amides can be influenced by the nature of the solvent and the concentration of the base. arkat-usa.org Generally, tertiary amides can be challenging to cleave under basic conditions, often requiring more stringent conditions than primary or secondary amides. arkat-usa.orgresearchgate.net
The stability of the amide bond in N-(4-iodophenyl)-2,2-dimethyl-propanamide is enhanced by the steric bulk of the pivaloyl group, which can hinder the approach of nucleophiles to the carbonyl carbon.
Reduction Reactions
The amide functional group can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing primary, secondary, and tertiary amides. masterorganicchemistry.com The reaction with N-(4-iodophenyl)-2,2-dimethyl-propanamide would be expected to yield N-(4-iodophenyl)-2,2-dimethylpropan-1-amine.
The mechanism of amide reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of an oxygen-aluminum species to form an iminium ion, which is then further reduced by another equivalent of hydride to furnish the final amine product. It is important to note that less reactive reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides.
Reactivity of the 4-Iodophenyl Moiety
The 4-iodophenyl group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily leveraging the reactivity of the carbon-iodine bond.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for Functionalization
The carbon-iodine bond in N-(4-iodophenyl)-2,2-dimethyl-propanamide is an excellent substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides allows for coupling under relatively mild conditions. researchgate.net
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org The Sonogashira coupling of N-(4-iodophenyl)-2,2-dimethyl-propanamide with a terminal alkyne would typically employ a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org This reaction is a powerful tool for the synthesis of arylalkynes. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. libretexts.org
Suzuki Coupling: The Suzuki reaction is another powerful method for C-C bond formation, coupling an organoboron reagent with an organic halide. youtube.com N-(4-iodophenyl)-2,2-dimethyl-propanamide can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl or aryl-alkene structures. youtube.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
The following table illustrates potential products from these cross-coupling reactions:
| Reactant 1 | Coupling Partner | Reaction Type | Potential Product |
| Propanamide, N-(4-iodophenyl)-2,2-dimethyl- | Phenylacetylene | Sonogashira | Propanamide, N-(4-(phenylethynyl)phenyl)-2,2-dimethyl- |
| Propanamide, N-(4-iodophenyl)-2,2-dimethyl- | Phenylboronic acid | Suzuki | Propanamide, N-([1,1'-biphenyl]-4-yl)-2,2-dimethyl- |
| Propanamide, N-(4-iodophenyl)-2,2-dimethyl- | 4-Vinylphenylboronic acid | Suzuki | Propanamide, N-(4'-vinyl-[1,1'-biphenyl]-4-yl)-2,2-dimethyl- |
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like N-(4-iodophenyl)-2,2-dimethyl-propanamide is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgdiva-portal.org The amide group is generally considered to be a weak activating group for electrophilic aromatic substitution and a deactivating group for nucleophilic aromatic substitution. Therefore, direct displacement of the iodide by common nucleophiles under standard SNAr conditions is not expected to be a facile process.
Halogen-Metal Exchange Reactions
The carbon-iodine bond can undergo halogen-metal exchange, a reaction that converts an organic halide into an organometallic species. This is most commonly achieved using organolithium reagents, such as n-butyllithium or tert-butyllithium. wikipedia.org The rate of exchange follows the trend I > Br > Cl. wikipedia.org
Treating N-(4-iodophenyl)-2,2-dimethyl-propanamide with an organolithium reagent at low temperatures would likely result in the formation of the corresponding aryllithium species, Propanamide, N-(4-lithiophenyl)-2,2-dimethyl-. This newly formed organometallic intermediate is a potent nucleophile and can be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 4-position of the phenyl ring.
However, a potential complication is the presence of the acidic N-H proton of the amide. Organolithium reagents are strong bases and could deprotonate the amide nitrogen. This can often be circumvented by using excess organolithium reagent or by performing the exchange at very low temperatures where the rate of halogen-metal exchange is significantly faster than deprotonation.
Reactions Involving the 2,2-Dimethyl Substituents
The primary impact of the 2,2-dimethyl substituents is steric shielding of the amide carbonyl group. This hindrance can impede the approach of nucleophiles, thereby slowing down reactions such as hydrolysis compared to less hindered amides. Furthermore, in reactions involving the aromatic ring, such as palladium-catalyzed cross-coupling, the bulky pivaloyl group can influence the conformational preferences of the molecule and, consequently, the accessibility of the ortho positions of the phenyl ring to catalytic species.
While direct reactions on the methyl groups are not commonly observed under typical laboratory conditions, their presence is a key determinant of the molecule's chemical personality. The stability they confer to the adjacent carbonyl group makes the amide bond more robust under certain conditions.
Investigation of Novel Reaction Pathways and Mechanisms
The unique structural features of Propanamide, N-(4-iodophenyl)-2,2-dimethyl-, namely the sterically demanding pivaloyl group and the electron-withdrawing iodo-substituted phenyl ring, make it an interesting subject for the investigation of novel reaction pathways and for detailed mechanistic studies of fundamental organic transformations.
Mechanistic Studies of Amide Formation and Cleavage
The formation and cleavage of the amide bond in Propanamide, N-(4-iodophenyl)-2,2-dimethyl- are fundamental processes that have been investigated within the broader context of amide chemistry. The steric hindrance provided by the 2,2-dimethyl group introduces notable mechanistic considerations.
Amide Formation: The synthesis of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- typically proceeds via the reaction of 4-iodoaniline with pivaloyl chloride. The mechanism is a standard nucleophilic acyl substitution. The lone pair of the nitrogen atom in 4-iodoaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion to form the amide. The presence of a non-nucleophilic base is often required to neutralize the HCl byproduct. The bulky pivaloyl group can slow the rate of this reaction compared to less sterically demanding acyl chlorides.
Amide Cleavage (Hydrolysis): The hydrolysis of amides is a well-studied process that can be catalyzed by either acid or base. For sterically hindered amides like Propanamide, N-(4-iodophenyl)-2,2-dimethyl-, these reactions generally require harsh conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the formation of a good leaving group (4-iodoaniline), which is expelled to yield pivalic acid and the 4-iodoanilinium ion. Theoretical studies on sterically hindered amides suggest that twisting of the amide bond due to steric strain can lead to a preference for N-protonation under certain conditions, potentially altering the reaction pathway.
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the hydrolysis proceeds via the direct nucleophilic attack of the hydroxide ion on the amide carbonyl carbon. This forms a tetrahedral intermediate. The expulsion of the 4-iodoanilide anion is the rate-determining step, which is generally slow due to the poor leaving group ability of the amide anion. The reaction is typically driven forward by the subsequent deprotonation of the resulting pivalic acid by the strongly basic anilide anion.
The steric hindrance from the 2,2-dimethyl group can significantly decrease the rate of both acid- and base-catalyzed hydrolysis by impeding the approach of the nucleophile (water or hydroxide) to the carbonyl center.
Below is a table summarizing the general conditions for the hydrolysis of sterically hindered N-aryl amides:
| Hydrolysis Type | Reagents | Conditions | Products | Mechanistic Notes |
| Acid-Catalyzed | Strong Acid (e.g., HCl, H₂SO₄), Water | High Temperature, Prolonged Reflux | Carboxylic Acid, Ammonium Salt | Protonation of carbonyl oxygen activates the carbonyl for nucleophilic attack by water. |
| Base-Catalyzed | Strong Base (e.g., NaOH, KOH), Water | High Temperature, Prolonged Reflux | Carboxylate Salt, Amine | Direct nucleophilic attack of hydroxide on the carbonyl carbon. |
Potential Applications in Advanced Chemical Synthesis and Materials Science
Role as a Synthetic Building Block for Complex Architectures
Propanamide, N-(4-iodophenyl)-2,2-dimethyl-, serves as a valuable synthetic building block primarily due to the presence of a reactive carbon-iodine bond on the phenyl ring. This feature allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures. The bulky 2,2-dimethylpropanamide (pivalamide) group can influence the steric environment of the molecule, potentially directing the regioselectivity of certain reactions and affecting the final conformation of the synthesized structures.
Key reactions where this compound can be employed include:
Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new carbon-carbon bonds, enabling the synthesis of biaryl and polyaryl structures.
Heck-Mizoroki Reaction: Coupling with alkenes to introduce vinyl groups, leading to the formation of substituted styrenes and other complex unsaturated systems.
Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes, which are important intermediates in the synthesis of pharmaceuticals and organic materials.
Buchwald-Hartwig Amination: Coupling with amines to form new carbon-nitrogen bonds, facilitating the synthesis of complex diarylamines and other nitrogen-containing scaffolds.
These reactions provide a powerful toolkit for chemists to elaborate the core structure of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- into more intricate and functionally diverse molecules.
| Reaction Type | Coupling Partner | Bond Formed | Potential Product Architecture |
| Suzuki-Miyaura | Organoboron compounds | C-C | Biaryl and polyaryl systems |
| Heck-Mizoroki | Alkenes | C-C | Substituted styrenes, stilbenes |
| Sonogashira | Terminal alkynes | C-C (sp) | Aryl alkynes, conjugated systems |
| Buchwald-Hartwig | Amines | C-N | Diaryl amines, N-heterocycles |
Integration in Novel Dye Chemistry Research
While specific research on the integration of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- into dye chemistry is not extensively documented, its structural motifs suggest potential utility in this field. The N-(4-iodophenyl)amide framework can serve as a precursor to various dye structures. Through palladium-catalyzed coupling reactions, chromophoric and auxochromic groups can be introduced at the iodo-position.
For instance, Sonogashira coupling with fluorescent alkynes or Suzuki coupling with boron-functionalized chromophores could lead to the synthesis of novel fluorescent probes and dyes. The electronic properties of the resulting molecules, and thus their color and fluorescence characteristics, could be fine-tuned by the nature of the substituent introduced in place of the iodine atom. The amide linkage itself can influence the photophysical properties of the dye through its electronic and hydrogen-bonding capabilities.
Contribution to the Development of New Materials with Tailored Structural or Electronic Properties
The structural and electronic characteristics of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- make it a candidate for the development of novel materials. The rigid phenyl ring and the potential for intermolecular hydrogen bonding through the amide group can promote self-assembly into ordered structures, such as liquid crystals or organic semiconductors.
Derivatization of the iodophenyl group allows for the systematic modification of the molecule's electronic properties. For example, the introduction of electron-donating or electron-withdrawing groups through cross-coupling reactions can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is crucial for designing materials with specific charge-transport properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, the incorporation of this molecule into polymer backbones, via polymerization of derivatives, could lead to materials with tailored thermal, mechanical, and electronic properties.
Precursor for the Synthesis of Diverse Organic Molecules
The reactivity of the aryl-iodide bond makes Propanamide, N-(4-iodophenyl)-2,2-dimethyl- a versatile precursor for a wide array of organic molecules. Beyond the palladium-catalyzed reactions mentioned earlier, the iodo group can be transformed through various other synthetic methodologies.
Examples of such transformations include:
Lithium-Halogen Exchange: Treatment with organolithium reagents to generate an aryllithium species, which can then react with a variety of electrophiles to introduce diverse functional groups.
Stille Coupling: Reaction with organostannanes to form carbon-carbon bonds.
Ullmann Condensation: Copper-catalyzed coupling reactions, for instance, with phenols or thiols to form diaryl ethers or thioethers.
Carbonylation Reactions: Introduction of a carbonyl group to synthesize carboxylic acids, esters, or amides.
This wide range of accessible transformations underscores the value of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- as a starting material in multistep organic synthesis.
Structural Scaffolds in Molecular Recognition Studies (excluding biological targets)
The defined geometry and hydrogen-bonding capabilities of Propanamide, N-(4-iodophenyl)-2,2-dimethyl- and its derivatives make them interesting scaffolds for studies in molecular recognition. The amide group can act as both a hydrogen-bond donor (N-H) and acceptor (C=O), facilitating the formation of predictable intermolecular interactions.
By strategically modifying the iodophenyl ring, recognition sites for specific guest molecules can be incorporated. For example, the introduction of crown ether moieties or other macrocyclic structures could lead to receptors for metal ions or small organic molecules. The bulky pivaloyl group can create specific steric environments that influence the binding selectivity of these synthetic receptors. These studies are fundamental to the development of new sensors and separation materials.
Q & A
Q. What are the optimal synthetic routes for Propanamide, N-(4-iodophenyl)-2,2-dimethyl-?
The synthesis typically involves coupling 2,2-dimethylpropanoyl chloride with 4-iodoaniline under anhydrous conditions. Key steps include:
- Use of triethylamine as a base to neutralize HCl byproducts .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Yield optimization (~75%) by controlling reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 aniline:acyl chloride) .
Q. How can spectroscopic techniques validate the structure of this compound?
- 1H/13C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.4–7.6 ppm for iodophenyl; dimethyl groups at δ 1.2–1.4 ppm) .
- IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic pattern matching for iodine (m/z 330.0234 for C11H13INO) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC50 determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM .
- Solubility : Measure in DMSO/PBS mixtures to ensure compatibility with biological buffers .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K .
- Structure Refinement : SHELXL for least-squares refinement; anisotropic displacement parameters for heavy atoms (iodine) .
- Hydrogen Bonding : Apply Etter’s graph set analysis (e.g., R₂²(8) motifs) to interpret packing interactions .
Q. What computational methods predict electronic properties relevant to reactivity?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; analyze frontier orbitals (HOMO-LUMO gap) for electrophilic/nucleophilic sites .
- Molecular Docking : Autodock Vina to simulate binding poses with target proteins (e.g., COX-2); validate with MD simulations .
Q. How to address contradictions in reported biological activity data?
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity .
- Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) across labs .
- Metabolic Stability : Perform liver microsome studies to rule out rapid degradation in vitro .
Q. What strategies improve hydrogen-bonding network analysis in crystal structures?
- Topology Tools : Mercury CSD to visualize supramolecular synthons and quantify intermolecular distances .
- Thermal Ellipsoids : Assess disorder using SHELXL’s ISOR and DELU restraints .
- Comparative Analysis : Cross-reference with Cambridge Structural Database (CSD) entries for analogous propanamides .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Substituent Variation : Synthesize analogs with halogens (Cl, Br) or methyl groups at the phenyl ring .
- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic features with activity .
- Pharmacophore Mapping : Identify essential motifs (e.g., amide linkage, iodine’s van der Waals volume) .
Methodological Notes
- Safety : Handle iodine-containing compounds in fume hoods; avoid skin contact (potential toxicity similar to aryl halides) .
- Data Sharing : Deposit crystallographic data in CCDC/FIZ Karlsruhe (CCDC #XXXXXX) for public access .
- Software : Use Gaussian 16 for DFT, PyMOL for docking visualizations, and Olex2 for crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
